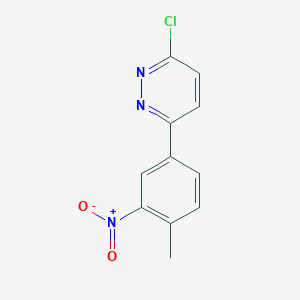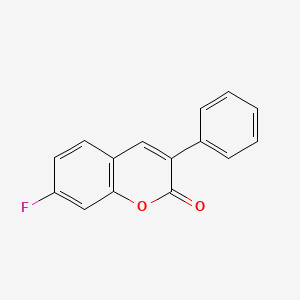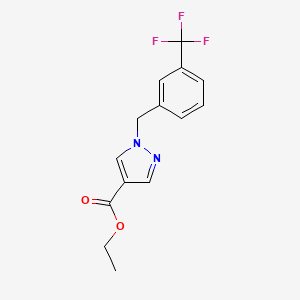![molecular formula C8H9ClF3N3 B3039467 N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine CAS No. 1089330-39-1](/img/structure/B3039467.png)
N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine
Descripción general
Descripción
N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine is a chemical compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The compound’s trifluoromethylpyridine structure suggests it may interact with various biochemical pathways, given its widespread use in agrochemicals and pharmaceuticals .
Result of Action
The compound’s trifluoromethylpyridine structure suggests it may have significant biological activities, given its widespread use in agrochemicals and pharmaceuticals .
Action Environment
The compound’s trifluoromethylpyridine structure suggests it may be influenced by various environmental factors, given its widespread use in agrochemicals and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine typically involves the reaction of 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine derivatives with chlorine and trifluoromethyl substitutions, such as:
- 2-chloro-6-methyl-4-(trifluoromethyl)pyridine
- 4-chloro-3-(trifluoromethyl)pyridine
Uniqueness
N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the ethane-1,2-diamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N3/c9-6-3-5(8(10,11)12)4-7(15-6)14-2-1-13/h3-4H,1-2,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNYYUICEFPJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1NCCN)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine](/img/structure/B3039394.png)
![Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B3039395.png)

![(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester](/img/structure/B3039397.png)




![4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B3039403.png)

